ALDH3A1 Inhibition Potency: 2,3-Dichloro-5-nitrobenzaldehyde vs. ALDH1A1 and ALDH2 Selectivity Profile
2,3-Dichloro-5-nitrobenzaldehyde demonstrates a clear selectivity profile for the ALDH3A1 isoform. In a direct enzymatic inhibition assay measuring NADH formation using 4-nitrobenzaldehyde as a substrate, the compound inhibited ALDH3A1 with an IC50 of 219 nM [1]. Under comparable conditions, its inhibitory activity against the closely related ALDH1A1 isoform was slightly lower with an IC50 of 279 nM, while its potency against the mitochondrial ALDH2 isoform was significantly reduced to an IC50 of 1.64 µM (1,640 nM) [1]. This 7.5-fold difference in potency between ALDH3A1 and ALDH2 provides a quantifiable basis for target-specific applications.
| Evidence Dimension | Inhibitory Concentration (IC50) against Aldehyde Dehydrogenase (ALDH) Isoforms |
|---|---|
| Target Compound Data | IC50 = 219 nM (ALDH3A1); 279 nM (ALDH1A1); 1,640 nM (ALDH2) |
| Comparator Or Baseline | ALDH1A1 isoform (IC50 = 279 nM) and ALDH2 isoform (IC50 = 1,640 nM) in the same assay format. |
| Quantified Difference | 7.5-fold greater potency for ALDH3A1 over ALDH2 (219 nM vs. 1,640 nM); 1.3-fold greater for ALDH3A1 over ALDH1A1 (219 nM vs. 279 nM). |
| Conditions | Enzymatic inhibition assay assessing NADH formation, using 4-nitrobenzaldehyde as substrate. Target origin: unknown (likely human based on source). |
Why This Matters
This isoform selectivity profile is critical for researchers aiming to inhibit ALDH3A1 (often overexpressed in cancer stem cells) while minimizing off-target effects on ALDH2, the isoform responsible for alcohol metabolism.
- [1] BindingDB. BDBM50555609 CHEMBL4777582. IC50 data for ALDH3A1, ALDH1A1, and ALDH2 inhibition. View Source
